4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
4-{[1-(4-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxybenzoyl group at the 1-position, methyl groups at the 3- and 5-positions, and a sulfonyl-linked morpholine moiety at the 4-position. This structure combines aromatic, sulfonamide, and heterocyclic elements, which are common in pharmacologically active molecules. Such methods ensure precise determination of bond lengths, angles, and conformations, critical for understanding physicochemical properties.
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-8-10-25-11-9-19)13(2)20(18-12)17(21)14-4-6-15(24-3)7-5-14/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKWMELGRVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound features a morpholine ring and a sulfonamide moiety linked to a pyrazole derivative, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's unique structure allows for diverse chemical reactivity due to its functional groups, which include sulfonamide and pyrazole.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O4S |
| Molecular Weight | 364.42 g/mol |
| Functional Groups | Sulfonamide, Pyrazole, Morpholine |
Antidiabetic Potential
Research indicates that 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine demonstrates promising antidiabetic properties. It has been shown to inhibit glucosidase enzymes, which are critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. In vitro studies have confirmed the compound's ability to bind effectively with glucosidase enzymes and inhibit their activity.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These studies indicate that derivatives of this compound may serve as effective enzyme inhibitors, contributing to its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine:
- Antidiabetic Activity : A study highlighted the inhibition of glucosidase by similar pyrazole derivatives, suggesting a mechanism for glucose regulation .
- Enzyme Inhibition : Research on structurally related sulfonamide compounds demonstrated strong inhibitory activity against AChE and urease, indicating potential therapeutic applications in managing conditions like Alzheimer's disease and urinary tract infections .
- Pharmacokinetics : Further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to fully understand its therapeutic potential and safety profile.
Future Directions
The biological activity of 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine presents opportunities for further research in several areas:
- Structural Optimization : Modifying the chemical structure could enhance its biological activity or reduce side effects.
- In Vivo Studies : Conducting animal studies will provide more comprehensive data on efficacy and safety.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could pave the way for new therapeutic options in diabetes management or other conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine with structurally related compounds derived from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Polarity and Solubility :
- The target compound’s morpholine sulfonyl group provides higher polarity compared to piperazine or piperidine analogs . The 4-methoxybenzoyl substituent may further enhance π-π stacking interactions in biological systems.
- Chlorine or fluorine substituents (e.g., in and ) increase lipophilicity, as reflected in higher XlogP values, whereas the morpholine group in the target compound likely reduces logP.
Conformational Flexibility :
- The thiazole-triazole derivatives in exhibit planar conformations except for one fluorophenyl group, which is perpendicular to the main plane . This rigidity contrasts with the target compound’s pyrazole-morpholine system, where the sulfonyl linker may allow greater rotational freedom.
Synthesis and Crystallography :
- Many analogs (e.g., ) are synthesized via cyclocondensation reactions and characterized using SHELX-based refinement . The target compound likely follows similar synthetic pathways, though its crystallization behavior may differ due to the morpholine group’s hydrogen-bonding capacity.
The morpholine moiety in the target compound is common in kinase inhibitors, hinting at possible kinase-targeting activity.
Research Findings and Implications
- Structural Insights : The morpholine sulfonyl group distinguishes the target compound from piperazine/piperidine analogs, offering a balance of polarity and conformational adaptability. This could influence its pharmacokinetic profile, such as oral bioavailability.
- Synthetic Feasibility : The use of established crystallographic methods (e.g., SHELXL ) ensures reliable structural validation, critical for structure-activity relationship (SAR) studies.
- Knowledge Gaps: Direct comparisons of binding affinity or metabolic stability are lacking in the evidence. Further studies should explore these aspects relative to the compared compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
